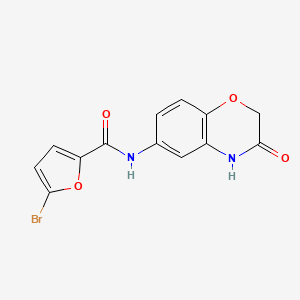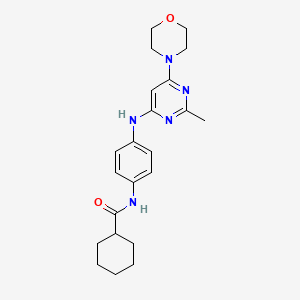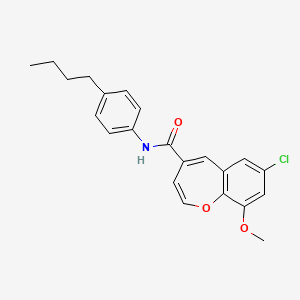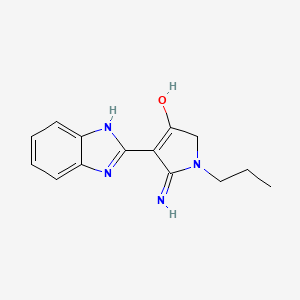![molecular formula C17H14BrN3O2 B11325943 2-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11325943.png)
2-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a dimethylphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Coupling Reactions: The final step involves coupling the brominated intermediate with the benzamide moiety under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The bromine atom and oxadiazole ring play crucial roles in its binding affinity and activity. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
- 2-bromo-N-(2,4-dimethoxyphenyl)benzamide
- 2-bromo-N-(2-methylphenyl)benzamide
Uniqueness
2-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C17H14BrN3O2 |
|---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
2-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C17H14BrN3O2/c1-10-7-8-12(9-11(10)2)15-16(21-23-20-15)19-17(22)13-5-3-4-6-14(13)18/h3-9H,1-2H3,(H,19,21,22) |
InChI Key |
SLVWIGSZAGPNIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-fluorophenyl)amino]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11325868.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-propoxybenzamide](/img/structure/B11325873.png)


![2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B11325895.png)
![1-(4-chlorophenyl)-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11325903.png)
![2-(2-chlorophenyl)-8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11325907.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11325911.png)

![2-(2,3-dimethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11325913.png)


![4-[7-(2-Bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether](/img/structure/B11325935.png)
![(2E)-3-(4-chlorophenyl)-N-[7-(4-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]prop-2-enamide](/img/structure/B11325936.png)
